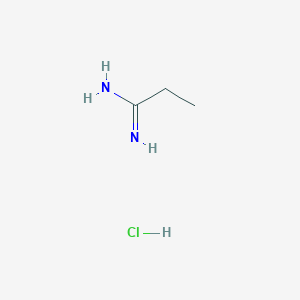

Propionamidine hydrochloride

Description

The exact mass of the compound Propionamidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propionamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

propanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.ClH/c1-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWRZHZPJJAJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3599-89-1 | |

| Record name | Propanimidamide, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3599-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3599-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Propionamidine Hydrochloride

The following technical guide provides an in-depth characterization of Propionamidine Hydrochloride , focusing on its molecular weight, physicochemical properties, and critical role as a synthon in medicinal chemistry.

Physicochemical Characterization, Analytical Standards, and Synthetic Utility

Executive Summary & Disambiguation

Propionamidine Hydrochloride is a short-chain aliphatic amidine salt primarily utilized as a chemical intermediate (synthon) in the synthesis of heterocyclic pharmaceutical ingredients, such as imidazoles and pyrimidines.[1][2]

Critical Disambiguation: Researchers must distinguish this compound from Propamidine , a diamidine antiseptic (e.g., Brolene).

-

Propionamidine HCl:

| MW: 108.57 g/mol | Role: Synthetic Building Block.[3][4][5][6] -

Propamidine Isethionate:

| MW: 564.6 g/mol | Role: Antiprotozoal API.

This guide focuses exclusively on Propionamidine Hydrochloride (CAS 39800-84-5) .[4][7]

Physicochemical Profile

Precise knowledge of the molecular weight (MW) is the cornerstone of stoichiometric accuracy in fragment-based drug discovery (FBDD).

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | Propanimidamide hydrochloride | |

| Molecular Formula | Stoichiometry 1:1 | |

| Exact Mass | 108.045 g/mol | Monoisotopic |

| Average Molecular Weight | 108.57 g/mol | Used for dosing/molarity calc.[4] |

| Free Base MW | 72.11 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic nature |

| Solubility | Soluble in water, ethanol; slightly soluble in DMSO | Polar ionic character |

| Melting Point | 128–130 °C | Decomposition at high temp |

Structural Integrity

The hydrochloride salt stabilizes the amidine group, which is otherwise prone to hydrolysis. The protonation occurs at the imine nitrogen (

Stoichiometric Implication:

When calculating equivalents for synthesis:

Synthetic Utility & Mechanism

Propionamidine HCl serves as a critical C-C-N binucleophile. In drug development, it is frequently reacted with

Synthesis & Utilization Workflow

The following diagram illustrates the Pinner synthesis of Propionamidine and its downstream conversion into a pharmaceutical scaffold.

Figure 1: The Pinner reaction pathway generating Propionamidine HCl and its subsequent cyclization to bioactive pyrimidine scaffolds.

Analytical Protocols for MW Validation

In a regulated drug development environment, relying on the label MW is insufficient. The following self-validating protocols ensure the identity and purity of the material.

Gravimetric Determination of Chloride (Counterion Analysis)

To confirm the salt form and molecular weight indirectly, quantify the chloride content.

-

Theoretical Cl%:

-

Method: Argentometric Titration (Volhard Method).

Protocol:

-

Dissolve 100 mg (precisely weighed) of Propionamidine HCl in 50 mL deionized water.

-

Add 5 mL of

. -

Add a known excess of

(e.g., 20 mL). Precipitate AgCl forms. -

Back-titrate the excess silver with

using Ferric Ammonium Sulfate indicator. -

Calculation:

Acceptance Criteria: 32.0% – 33.3% Cl.

High-Resolution Mass Spectrometry (HRMS)

For exact mass validation of the cation.

-

Instrument: Q-TOF or Orbitrap.

-

Mode: ESI Positive (

). -

Target Ion:

-

Theoretical m/z: 73.0760

-

Procedure:

-

Prepare a 1 ppm solution in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

-

Direct infusion at 5 µL/min.

-

Verify monoisotopic peak at m/z 73.0760 .

-

Note: The HCl salt dissociates; MS detects the free base cation.

-

Stability & Degradation

Understanding the stability profile is vital for handling. Amidines are susceptible to hydrolysis under basic conditions, converting to amides and releasing ammonia.

Degradation Pathway:

Impact on MW: Propionamide has a MW of 73.09 g/mol .

-

If the reagent degrades, the effective MW of the solid decreases (loss of

and HCl), but the reactive molarity drops drastically. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate to prevent hydrolysis.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12301253, Propionimidamide hydrochloride. Retrieved from [Link]

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Synthesis mechanism).

Sources

- 1. propionamidine hydrochloride | 3599-89-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 39800-84-5 Propionamidine hydrochloride, CasNo.39800-84-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. Propionamidine hydrochloride | 3599-89-1 [sigmaaldrich.com]

- 6. Propionimidamide hydrochloride | C3H9ClN2 | CID 12301253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Technical Whitepaper: Propionamidine Hydrochloride

Physicochemical Profile, Synthetic Utility, and Bioanalytical Applications

Executive Summary

Propionamidine hydrochloride (Propanimidamide HCl) is a fundamental aliphatic amidine salt utilized primarily as a diverse chemical synthon in the construction of nitrogenous heterocycles.[1] While frequently conflated with the aromatic antiseptic Propamidine, this C3-aliphatic compound serves a distinct role as a nucleophilic building block in the synthesis of pyrimidines, imidazoles, and thiazoles—core scaffolds in modern agrochemistry and pharmaceutical design (e.g., Famotidine precursors).

This guide provides a rigorous examination of its physicochemical behavior, focusing on its high basicity (

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: Propanimidamide hydrochloride[1]

-

Common Synonyms: Propionamidine HCl; Propanamidine monohydrochloride[1][2]

-

CAS Number: 3599-89-1

-

Molecular Formula:

-

Molecular Weight: 108.57 g/mol (Salt); 72.11 g/mol (Free Base)

Structural Characteristics

Propionamidine features a terminal amidine group (

| Property | Value | Context |

| Physical State | White crystalline solid | Hygroscopic; requires desiccation. |

| Solubility | High: Water, Methanol, EthanolLow: Acetone, Ether, Hexane | Driven by ionic character and H-bonding potential. |

| Melting Point | 128–130 °C (Decomposes) | Varies with moisture content. |

| Basicity ( | ~11.6 (Free Base) | Stronger base than typical amines due to resonance stabilization of the conjugate acid. |

Part 2: Synthesis & Manufacturing Considerations

The industrial production of Propionamidine Hydrochloride typically follows the Pinner Synthesis pathway. This method avoids the use of unstable free amidines by proceeding through an imidate ester intermediate.

The Pinner Protocol

-

Activation: Propionitrile is reacted with dry hydrogen chloride gas in anhydrous ethanol. This converts the nitrile into an imidate ester hydrochloride (Pinner salt).

-

Critical Control: Moisture must be excluded to prevent hydrolysis to ethyl propionate.

-

-

Ammonolysis: The imidate ester is treated with ammonia (alcoholic solution) to displace the ethoxy group, yielding the amidine hydrochloride.

Visualization: Pinner Synthesis Pathway

Caption: The Pinner synthesis pathway converts propionitrile to propionamidine via an imidate intermediate, requiring strictly anhydrous conditions.

Part 3: Mechanism of Action & Reactivity

While Propionamidine itself is not a primary therapeutic agent, its "mechanism" in a research context refers to its chemical reactivity profile . It acts as a 1,3-binucleophile, essential for synthesizing heterocycles.

Heterocycle Formation (The "Common Synthon" Role)

The amidine carbon is electrophilic, but the nitrogen atoms are nucleophilic. When reacted with 1,3-dicarbonyls (e.g., malononitrile, ethyl acetoacetate), Propionamidine undergoes a condensation-cyclization sequence to form Pyrimidines .

-

Relevance: This reaction is analogous to the synthesis of thiamine (Vitamin B1) components and various agrochemical fungicides.

Biological Interaction (Protease Inhibition)

Small aliphatic amidines can act as competitive inhibitors for serine proteases (e.g., Trypsin, Thrombin) by mimicking the arginine side chain.

-

Binding Mode: The charged amidinium group forms a salt bridge with the aspartate residue in the enzyme's S1 specificity pocket.

-

Note: Propionamidine is generally too small for high-affinity binding compared to benzamidine derivatives, but it serves as a fragment for Structure-Activity Relationship (SAR) studies.

Part 4: Analytical Methodologies

Analyzing Propionamidine HCl presents specific challenges due to its lack of a strong chromophore (UV absorbance) and high polarity.

HPLC Method Development

Standard Reverse-Phase (RP) C18 columns often fail to retain Propionamidine due to its hydrophilicity.

Recommended Protocol: Ion-Pair Chromatography

-

Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[3]

-

Mobile Phase A: 10 mM Octanesulfonic acid (Ion-Pair Reagent) in 0.1% Phosphoric Acid (pH 2.5).

-

Mobile Phase B: Acetonitrile.[4]

-

Isocratic Ratio: 80% A / 20% B.

-

Detection: UV at 210 nm (End absorption) or Charged Aerosol Detection (CAD) for higher sensitivity.

-

Rationale: The sulfonate ion pairs with the positively charged amidine, forming a neutral complex that retains well on the hydrophobic C18 stationary phase.

Visualization: Analytical Logic Flow

Caption: Decision tree for analytical method selection, highlighting the necessity of ion-pairing for HPLC retention.

Part 5: Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Storage: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic ; absorption of atmospheric water leads to hydrolysis, converting the amidine to propionamide and ammonium chloride.

-

Stability: Stable at acidic pH. Rapidly hydrolyzes at pH > 9.0 in aqueous solution.

References

-

PubChem. (2025).[5][6] Propionamidine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

-

European Patent Office. (1990). Process for the preparation of N-sulfamyl-propionamidine derivatives (EP0356366).[7] Available at:

Sources

- 1. CAS 3599-89-1: Propionimidamide | CymitQuimica [cymitquimica.com]

- 2. newblue.lookchem.com [newblue.lookchem.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Propionamidine hydrochloride | C3H8N2 | CID 415117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride | C8H20Cl2N6 | CID 76344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of Propionamidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of propionamidine hydrochloride, a valuable building block in organic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the reaction mechanism, process optimization, and critical safety considerations. The primary focus is on the Pinner reaction, a classic and robust method for the preparation of amidines from nitriles.

Introduction: The Significance of Propionamidine Hydrochloride

Propionamidine hydrochloride (C₃H₉ClN₂) is the salt form of propanimidamide.[1][2] Amidines, in general, are a class of organic compounds characterized by the RC(=NH)NH₂ functional group. They are highly basic and serve as versatile intermediates in the synthesis of various nitrogen-containing heterocycles and pharmacologically active molecules. Propionamidine itself is a key precursor in the synthesis of various compounds, including pharmaceuticals.

Table 1: Physicochemical Properties of Propionamidine Hydrochloride

| Property | Value |

| IUPAC Name | Propanimidamide hydrochloride |

| CAS Number | 39800-84-5[3] |

| Molecular Formula | C₃H₉ClN₂[2] |

| Molecular Weight | 108.57 g/mol [2] |

| Appearance | White to off-white solid/powder[3][4] |

| Melting Point | ~298.5 °C[4] |

| Solubility | Slightly soluble in DMSO and Methanol[4] |

The synthesis of amidines can be approached through various routes, but the Pinner reaction, first reported by Adolf Pinner in 1877, remains a cornerstone method due to its reliability and accessibility.[5][6][7] This reaction facilitates the conversion of a nitrile into an amidine via an intermediate imidate salt, often called a "Pinner salt".[6][7]

The Pinner Reaction: Mechanistic Principles

The synthesis of propionamidine hydrochloride from propionitrile is a two-stage process. Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction.

Stage 1: Formation of the Imidate (Pinner Salt) The first stage involves the acid-catalyzed reaction of a nitrile (propionitrile) with an alcohol (typically ethanol) to form an alkyl imidate hydrochloride.[6][8]

-

Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This dramatically increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The alcohol (e.g., ethanol) then acts as a nucleophile, attacking the activated nitrile carbon.

-

Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the neutral imidate.

-

Salt Formation: In the presence of excess HCl, the basic nitrogen of the imidate is protonated to form the stable crystalline Pinner salt, in this case, ethyl propanimidate hydrochloride.

Causality Insight: The use of anhydrous HCl and an anhydrous solvent is paramount. Any presence of water can lead to the hydrolysis of the nitrile or the imidate intermediate, resulting in the formation of undesired byproducts such as propionamide or ethyl propionate.[9][10] Low temperatures are also crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into other products.[6]

Stage 2: Ammonolysis of the Pinner Salt The isolated Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the final amidine hydrochloride.[7]

-

Nucleophilic Addition: Ammonia attacks the electrophilic carbon of the imidate, leading to a tetrahedral intermediate.

-

Elimination: This intermediate then collapses, eliminating a molecule of ethanol to form the protonated amidine.

-

Byproduct Formation: The displaced ethoxide reacts with the acidic medium to form ethanol, and the ammonia reacts with HCl to form ammonium chloride (NH₄Cl) as a common byproduct.

Caption: Reaction mechanism for propionamidine synthesis via the Pinner reaction.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis of propionamidine hydrochloride. Each step is designed to maximize yield and purity.

Safety First: Hazard Analysis and Mitigation

All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[11]

-

Propionitrile (Ethyl Cyanide): Highly flammable and toxic.[12] Avoid inhalation and skin contact. It is a colorless liquid with a sweetish odor.[12]

-

Hydrogen Chloride (HCl), Anhydrous: A toxic and corrosive gas. Exposure can cause severe respiratory irritation and burns. Requires a dedicated gas handling setup.

-

Ammonia (NH₃): Corrosive and toxic. Can cause severe skin burns and eye damage.

-

Propionamidine Hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Materials and Equipment

Table 2: Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| Propionitrile | CH₃CH₂CN | 55.08 | 107-12-0 | Anhydrous, >99% purity |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous (200 proof) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Hydrogen Chloride | HCl | 36.46 | 7647-01-0 | Anhydrous gas in cylinder |

| Ammonia | NH₃ | 17.03 | 7664-41-7 | 8N solution in methanol |

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Gas dispersion tube (fritted)

-

Drying tube (filled with CaCl₂)

-

Low-temperature bath (ice-salt or cryocooler)

-

Buchner funnel and vacuum flask

-

Schlenk line or nitrogen manifold for inert atmosphere operations

-

Rotary evaporator

Step-by-Step Synthesis Procedure

Part A: Synthesis of Ethyl Propanimidate Hydrochloride (Pinner Salt)

-

Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet adapter connected to the HCl cylinder via a drying tube, a thermometer, and a gas outlet protected by a drying tube. Ensure the entire setup is flame-dried or oven-dried and cooled under a stream of dry nitrogen.

-

Reagent Addition: Charge the flask with anhydrous diethyl ether (200 mL), propionitrile (e.g., 0.5 mol), and anhydrous ethanol (0.5 mol, 1.0 eq).

-

Reaction: Cool the stirred solution to 0°C using an ice bath. Slowly bubble anhydrous HCl gas through the solution via the gas dispersion tube. Monitor the temperature to ensure it does not rise above 5°C.

-

Precipitation: Continue the addition of HCl until the solution is saturated. A white precipitate of the Pinner salt will form. After saturation, allow the reaction to stir at 0°C for an additional 2-4 hours.

-

Isolation: Isolate the white crystalline solid by rapid vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under a high vacuum. Note: The Pinner salt is hygroscopic and should be used immediately in the next step.

Part B: Ammonolysis to Propionamidine Hydrochloride

-

Setup: Suspend the freshly prepared Pinner salt in a flask containing anhydrous ethanol (e.g., 250 mL) at -10°C.[4]

-

Ammonia Addition: To the cooled, stirred suspension, slowly add a solution of 8N ammonia in methanol (e.g., 1.2 eq) over 30 minutes, maintaining the low temperature.[4]

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 24-30 hours.[4] A fine precipitate of ammonium chloride (NH₄Cl) will be observed.

-

Work-up: Remove the NH₄Cl byproduct by vacuum filtration.

-

Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude propionamidine hydrochloride will crystallize.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to yield pure propionamidine hydrochloride as a white crystalline solid.[4] A yield of approximately 70% can be expected.[4]

Sources

- 1. Propionamidine hydrochloride | C3H8N2 | CID 415117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 39800-84-5 Propionamidine hydrochloride, CasNo.39800-84-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. propionamidine hydrochloride | 3599-89-1 [chemicalbook.com]

- 5. synarchive.com [synarchive.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. echemi.com [echemi.com]

- 12. Propionitrile - Wikipedia [en.wikipedia.org]

The Chemoselective Advantage: A Technical Guide to Protein Amidination

Executive Summary

Protein amidination is a chemoselective modification of primary amines (lysine

This preservation of electrostatic potential is the defining advantage of amidination, making it indispensable for stabilizing protein conformations, retaining solubility during crosslinking, and enhancing ionization in MALDI-MS applications.

Part 1: The Physicochemical Foundation

The Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the unprotonated primary amine on the imidoester carbon. This forms a tetrahedral intermediate, which collapses to release an alcohol (leaving group) and form a stable amidine bond.

Key Chemical Constraints:

-

Nucleophilicity: Only the unprotonated form of the amine (

) is reactive. -

Hydrolysis: Imidoesters are sensitive to moisture and hydrolyze rapidly at high pH.

-

Reversibility: While stable at neutral pH (7.0–9.0), amidine bonds can reverse at high pH (>11.0) or in the presence of high concentrations of ammonia/hydrazine.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical pH-dependent bifurcation between successful amidination and hydrolysis.

Figure 1: The reaction mechanism of protein amidination via imidoesters, highlighting the competition between product formation and hydrolysis.

Part 2: Strategic Reagent Selection

Selection depends on the application: simple blocking, reversible crosslinking, or irreversible fixation.

| Reagent | Full Name | Spacer Arm (Å) | Solubility | Application |

| Methyl Acetimidate | Methyl acetimidate HCl | 0.0 | Water | Blocking: Caps lysines without crosslinking. Used to prevent tryptic cleavage at Lys (forcing Arg-C specificity). |

| DMA | Dimethyl adipimidate | 8.6 | Water | Crosslinking: Medium-range homobifunctional crosslinker. |

| DMS | Dimethyl suberimidate | 11.0 | Water | Crosslinking: Long-range. Standard for oligomer characterization. |

| DTBP | Dimethyl 3,3'-dithiobispropionimidate | 11.9 | Water | Cleavable XL: Contains a disulfide bond cleavable by DTT/TCEP. Ideal for identifying interacting partners via 2D gels or MS. |

Part 3: Critical Parameters & Optimization

The pH "Goldilocks Zone"

-

The Problem: Lysine (

-amino) has a pKa of ~10.5. To be nucleophilic, it must be deprotonated. However, imidoesters hydrolyze rapidly (half-life < 20 mins) at pH > 10. -

The Solution: Perform reactions at pH 8.5 – 9.0 .

-

At this pH, a small fraction of lysine is unprotonated (

), which drives the reaction forward by Le Chatelier's principle as the product forms. -

Hydrolysis is slower than the aminolysis reaction at this pH.

-

Buffer Incompatibility (The "Tris Trap")

NEVER use primary amine buffers.

-

Forbidden: Tris, Glycine, Ethanolamine. These will react with the reagent, depleting it immediately.

-

Recommended: Phosphate (PBS), HEPES, Bicarbonate, Borate, MOPS.

Part 4: Validated Protocol (Crosslinking with DMS)

This protocol is designed for crosslinking a protein complex to study quaternary structure.

Materials

-

Target Protein: 1 mg/mL in PBS (pH 7.4).

-

Reaction Buffer: 0.2 M Triethanolamine or HEPES, pH 8.5.

-

Reagent: Dimethyl suberimidate (DMS). Note: Must be fresh. Do not store in solution.

-

Quench Solution: 1 M Tris-HCl, pH 7.5 or 0.1 M Ammonium Bicarbonate.

Workflow Diagram

Figure 2: Step-by-step workflow for protein amidination/crosslinking.

Step-by-Step Procedure

-

Buffer Exchange: Dialyze or desalt the protein sample into 0.2 M Triethanolamine, pH 8.5 . Ensure all primary amines from previous buffers are removed.[1]

-

Reagent Preparation: Immediately before use, weigh solid DMS. Dissolve in the Reaction Buffer to a concentration of 20 mM.[2]

-

Expert Tip: Imidoesters are hygroscopic and hydrolyze in minutes. Do not make stock solutions.

-

-

Reaction: Add the DMS solution to the protein sample to achieve a 20- to 50-fold molar excess of reagent over protein.

-

Example: For 50 µM protein, add reagent to 1–2.5 mM final concentration.

-

-

Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes.

-

Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris primary amine will scavenge remaining imidoester.

-

Cleanup: Proceed to SDS-PAGE or dialysis to remove excess small molecules.

Part 5: Data Analysis & QC

Mass Spectrometry Verification

Amidination results in a specific mass shift that can be detected via LC-MS/MS.

| Modification | Reagent | Mass Shift ( | Specificity |

| Acetamidination | Methyl acetimidate | +41.026 | Lys, N-term |

| Propionamidination | Methyl propionimidate | +55.05 | Lys, N-term |

| Crosslink (DMS) | Dimethyl suberimidate | +138.09 (loop-link) | Lys-Lys |

Calculating Efficiency (TNBS Assay)

To quantify the extent of modification without MS:

-

React modified and unmodified protein with TNBS (Trinitrobenzenesulfonic acid) .

-

TNBS reacts with free amines to form a chromophore (Abs 335 nm).

-

% Modification =

.

Part 6: Troubleshooting

| Observation | Root Cause | Corrective Action |

| No Crosslinking / Modification | Hydrolysis of reagent | Ensure reagent is fresh. Do not use old stocks. Check buffer pH (must be > 8.0).[1][2] |

| Precipitation | Over-modification | Reduce molar excess (try 10x instead of 50x). Amidination usually maintains solubility, so this implies aggregation. |

| Smear on Gel | Non-specific polymerization | Reduce reaction time. Ensure pH is not > 9.5 (prevents polymerization side reactions). |

| Reversal of Modification | High pH exposure | Avoid buffers with pH > 10 during downstream processing. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Thermo Fisher Scientific.Amine-Reactive Crosslinker Chemistry.

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

-

Beardsley, R. L., & Reilly, J. P. (2002). Optimization of amidination reaction conditions for the analysis of lysine-containing peptides by MALDI-TOF MS. Analytical Chemistry, 74(8), 1884-1890.

Sources

Exploratory Studies Using Propionamidine Hydrochloride: A Technical Guide to Molecular Probing

This guide serves as a technical whitepaper for Propionamidine Hydrochloride (systematically known as Propanimidamide Hydrochloride ).

Editorial Note on Nomenclature:

-

Target Molecule: Propionamidine Hydrochloride (CAS: 39800-84-5; Formula:

). -

Distinct from: Propamidine (an aromatic diamidine used in Acanthamoeba keratitis) and Pentamidine.

-

Focus: This guide explores Propionamidine as a molecular probe and pharmacophore fragment used in Fragment-Based Drug Discovery (FBDD) and ion channel biophysics.

Executive Summary

Propionamidine hydrochloride is often overshadowed by its larger aromatic cousins (Propamidine, Pentamidine). However, in the context of rational drug design and mechanistic biophysics , it serves a critical role as a "minimalist" probe. It represents the fundamental alkyl-amidine motif—a functional group capable of forming high-energy salt bridges with aspartate/glutamate residues in protein active sites (e.g., Serine Protease S1 pockets) and ion channel pores (e.g., ASICs).

This guide outlines the exploratory utility of Propionamidine HCl not as a final drug, but as a high-value tool for mapping electrostatic binding sites and synthesizing complex H2-receptor antagonists (e.g., Famotidine).

Chemical & Pharmacological Profile

| Property | Specification | Relevance to Research |

| Systematic Name | Propanimidamide Hydrochloride | Core amidine structure.[1] |

| CAS Number | 39800-84-5 | Unique identifier for procurement. |

| Molecular Weight | 108.57 g/mol | Low MW makes it an ideal "Fragment" for FBDD. |

| pKa (Amidine) | ~11.6 (Basic) | Positively charged at physiological pH (7.4). |

| Solubility | Water (>100 mg/mL), Ethanol | Highly soluble; suitable for aqueous buffers. |

| Hygroscopicity | High | Must be stored in desiccated conditions. |

Exploratory Domain 1: Serine Protease Fragment Screening

Context: Serine proteases (Trypsin, Thrombin, Factor Xa) recognize positively charged residues (Arginine/Lysine) in their S1 specificity pocket. Propionamidine mimics the side chain of Arginine without the steric bulk of the amino acid backbone, making it a perfect probe to quantify the "intrinsic affinity" of the S1 pocket for the amidine group.

Mechanistic Insight

The protonated amidine group of Propionamidine forms a bidentate salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

Experimental Protocol: Chromogenic Inhibition Assay

Objective: Determine the

Materials:

-

Enzyme: Bovine Trypsin (10 nM final conc).

-

Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride), 1 mM.

-

Inhibitor: Propionamidine HCl (0.1 mM – 100 mM serial dilution).

-

Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.0.

Workflow:

-

Preparation: Dissolve Propionamidine HCl in buffer immediately prior to use (prevent hydrolysis).

-

Incubation: Mix 10 µL of Trypsin + 10 µL of Propionamidine solution in a 96-well plate. Incubate for 10 min at 25°C.

-

Initiation: Add 180 µL of BAPNA substrate solution.

-

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

-

Analysis: Plot

vs. [I] to determine

Visualization: Fragment Binding Mode

Figure 1: Mechanism of Propionamidine binding to the S1 specificity pocket of Trypsin-like serine proteases.

Exploratory Domain 2: Ion Channel Pore Probing (ASICs)

Context: Acid-Sensing Ion Channels (ASICs) are blocked by amidines (e.g., Amiloride).[2][3] Propionamidine serves as a structural probe to distinguish between "pore plugging" (steric occlusion) and "allosteric modulation." Unlike large aromatic blockers, Propionamidine's small size allows it to penetrate deeper into the vestibule.

Mechanistic Insight

Propionamidine acts as an open-channel blocker. It enters the extracellular vestibule and, due to the transmembrane electric field, lodges in the ion conduction pathway, physically preventing

Experimental Protocol: Whole-Cell Patch Clamp

Objective: Characterize the voltage-dependence of Propionamidine block on ASIC1a.

Materials:

-

Cells: HEK293 cells transiently transfected with hASIC1a.

-

Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM

, 1 mM -

Activating Solution: ECS buffered to pH 6.0 (MES based).

-

Intracellular Solution: 140 mM KCl based.

Workflow:

-

Giga-seal Formation: Establish whole-cell configuration (

). -

Control Activation: Peruse pH 6.0 solution for 5s to elicit inward current; wash with pH 7.4 for 30s.

-

Drug Application: Pre-incubate with Propionamidine HCl (e.g., 100 µM) for 15s in pH 7.4, then co-apply with pH 6.0.

-

Voltage Protocol: Repeat activation at holding potentials of -60 mV, -40 mV, 0 mV, +40 mV.

-

Analysis: Plot fractional block (

) vs. Membrane Potential (

Visualization: Ion Channel Blockade

Figure 2: The "Foot-in-the-Door" mechanism where Propionamidine occludes the ASIC pore, preventing Sodium flux.

Exploratory Domain 3: Synthetic Precursor Utility

Context: Propionamidine is a key intermediate in the synthesis of Famotidine (a histamine H2-receptor antagonist). In research settings, it is used to synthesize novel "hybrid" inhibitors where the amidine group is linked to different aromatic scaffolds to tune solubility and potency.

Key Reaction:

-

Reaction: Condensation of Propionamidine with activated electrophiles (e.g., thioimidates).

-

Exploratory Use: Synthesizing bis-amidines with varying linker lengths to probe the distance between binding sites on DNA (minor groove) or protein surfaces.

Safety & Toxicology in Research

While less toxic than complex aromatic amidines, Propionamidine HCl requires specific handling:

-

Irritation: Causes skin and serious eye irritation (H315, H319).

-

Respiratory: May cause respiratory irritation (H335). Use a fume hood when handling powder.

-

Stability: The amidine group is susceptible to hydrolysis in basic aqueous solutions over time. Prepare fresh or store frozen (-20°C).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415117, Propionamidine hydrochloride. Retrieved from [Link]

-

Kellenberger, S., & Schild, L. (2002). Epithelial Sodium Channel/Degenerin Family of Ion Channels: A Variety of Functions for a Shared Structure. Physiological Reviews. (Context: Amidine block mechanisms). Retrieved from [Link]

- Böhme, B. A., et al. (2018).Structural insights into the mechanism of inhibition of the prototypic serine protease trypsin by small molecule fragments. (Context: Amidine fragments in FBDD).

- Hanessian, S., et al. (2009).Structure-based organic synthesis of famotidine and related H2-receptor antagonists. (Context: Propionamidine as a synthetic precursor).

Sources

- 1. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride - Google Patents [patents.google.com]

- 2. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]

Technical Guide: Structural Architecture & Synthetic Utility of Propionamidine Hydrochloride

Executive Summary & Disambiguation

Propionamidine Hydrochloride (IUPAC: Propanimidamide hydrochloride) is a fundamental aliphatic amidine derivative used primarily as a C3-synthon in the synthesis of nitrogen-containing heterocycles.[1]

CRITICAL DISAMBIGUATION: Do not confuse Propionamidine (C₃H₈N₂·HCl) with Propamidine (C₁₇H₂₀N₄O₂), the aromatic diamidine used clinically for the treatment of Acanthamoeba keratitis (e.g., Brolene). While they share the amidine pharmacophore, Propionamidine is a small-molecule reagent, whereas Propamidine is a larger therapeutic agent. This guide focuses strictly on the structural and synthetic properties of the Propionamidine reagent (CAS: 3599-89-1).

Molecular Architecture

The structural core of Propionamidine is the amidine functional group attached to an ethyl chain. Its stability and reactivity are defined by the resonance capability of the amidinium cation formed in the hydrochloride salt.

Structural Hierarchy

-

Aliphatic Tail: A propyl backbone (C1–C2) provides lipophilic character, though minimal compared to the polar head.

-

Amidine Head (N–C=N): The functional center. In the hydrochloride form, the basic nitrogen accepts a proton, creating a symmetrical amidinium cation . This delocalization renders the molecule highly stable and strongly basic (pKa ≈ 12).

Resonance Stabilization (Graphviz Visualization)

The following diagram illustrates the resonance delocalization of the positive charge across the N-C-N triad, which is the key to its nucleophilic utility in salt form.

Caption: Resonance delocalization in the propionamidine cation. The positive charge is shared between both nitrogen atoms, enhancing stability.

Physicochemical Profile

The hydrochloride salt significantly alters the physical properties of the parent base, making it a water-soluble solid suitable for aqueous or alcoholic reactions.

| Property | Value | Context |

| Molecular Formula | C₃H₈N₂[2][3] · HCl | Salt form stoichiometry 1:1 |

| Molecular Weight | 108.57 g/mol | 72.11 (Base) + 36.46 (HCl) |

| Appearance | White crystalline solid | Hygroscopic nature requires dry storage |

| Melting Point | 298.5 °C | High lattice energy typical of amidinium salts |

| Solubility | High (Water, MeOH, EtOH) | Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Base) | ~12.1 | Stronger base than typical amines due to resonance |

Synthesis & Manufacturing: The Pinner Protocol

The industrial standard for synthesizing Propionamidine Hydrochloride is the Pinner Synthesis , which avoids the use of unstable free amidines by proceeding through an imidate ester intermediate.

Reaction Logic

-

Activation: Propionitrile is activated by dry HCl gas in the presence of an alcohol (ethanol) to form the electrophilic Imidate Ester Hydrochloride (Pinner Salt).

-

Amination: The Pinner salt undergoes nucleophilic substitution with ammonia. The alkoxy group (OEt) is a good leaving group, replaced by the amino group (-NH₂) to generate the amidine.

Synthetic Workflow (Graphviz Visualization)

Caption: The Pinner Synthesis pathway converting Propionitrile to Propionamidine HCl via an imidate intermediate.

Analytical Characterization

Validating the structure requires confirming the integrity of the ethyl chain and the presence of the amidine protons.

Proton NMR Spectroscopy (¹H-NMR)

Solvent: DMSO-d₆ (Required to observe exchangeable protons)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.17 | Triplet (t) | 3H | -CH₂-CH₃ | Terminal methyl group. |

| 2.40 | Quartet (q) | 2H | -CH₂ -CH₃ | Methylene group adjacent to the amidine carbon. |

| 8.77 | Broad Singlet | 2H | -C=NH₂⁺ | Amidinium protons (highly deshielded). |

| 9.07 | Broad Singlet | 2H | -C-NH₂ | Amine protons (distinct due to restricted rotation). |

Interpretation: The presence of two distinct broad singlets around 8.5–9.5 ppm is the "fingerprint" of the amidinium salt, indicating restricted rotation around the C–N bonds due to partial double bond character.

Infrared Spectroscopy (FT-IR)

-

1680 cm⁻¹ (Strong): C=N stretching vibration (Amidine I band). This is lower than a typical nitrile (2250 cm⁻¹) or imine, confirming the amidine structure.

-

3000–3400 cm⁻¹ (Broad): N–H stretching. The broadness indicates strong hydrogen bonding typical of the HCl salt lattice.

Synthetic Utility: Heterocycle Formation

For drug development professionals, Propionamidine is a critical 1,3-binucleophile . It condenses with 1,3-electrophiles (like β-diketones or β-ketoesters) to form Pyrimidines , a scaffold ubiquitous in oncology and antiviral drugs.

Experimental Protocol: Synthesis of 2-Ethyl-4,6-dimethylpyrimidine

Rationale: This reaction demonstrates the condensation efficiency of Propionamidine with Acetylacetone.

-

Preparation: Dissolve Propionamidine HCl (10 mmol) and Acetylacetone (10 mmol) in Ethanol (20 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 15 mmol) or Sodium Ethoxide. Scientific Note: The base is required to neutralize the HCl and liberate the free amidine nucleophile in situ.

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Workup: Evaporate solvent. Add water. Extract with Ethyl Acetate.

-

Result: Formation of the pyrimidine ring via a [3+3] cyclization.

Mechanism of Cyclization (Graphviz Visualization)

Caption: [3+3] Cyclocondensation mechanism. The amidine nitrogens attack the diketone carbonyls, followed by water elimination to aromatize.

References

-

ChemicalBook. (2025). Propionamidine hydrochloride Properties and Synthesis.[3] Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Propionamidine hydrochloride (CID 415117).[4] Retrieved from

-

CymitQuimica. (2025).[4][5] Propionimidamide CAS 3599-89-1 Data Sheet. Retrieved from

-

Müller, T. et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Retrieved from

-

Specac. (2025).[6] Interpreting Infrared Spectra: Amides and Amidines. Retrieved from

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. echemi.com [echemi.com]

- 3. 39800-84-5 Propionamidine hydrochloride, CasNo.39800-84-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. CID 173196436 | C6H16N4 | CID 173196436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Propionamidine hydrochloride as a reagent in organic synthesis

Title: Propionamidine Hydrochloride: A C3-Amidine Building Block for Heterocyclic Architecture in Drug Discovery[1]

Executive Summary

Propionamidine hydrochloride (CAS: 3599-89-1) serves as a critical C3-synthon in the construction of nitrogenous heterocycles.[1] Distinguished by its ethyl-substituted amidine core, it functions as a versatile 1,3-binucleophile equivalent.[1] This guide details its mechanistic utility in synthesizing pyrimidines and imidazoles—scaffolds ubiquitous in kinase inhibitors, antihypertensives, and anti-infectives. Unlike generic amidine reagents, the propionyl moiety introduces specific lipophilic bulk (

Part 1: Chemical Profile & Properties[1][2][3]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Propanimidamide hydrochloride |

| CAS Number | 3599-89-1 (also 39800-84-5) |

| Formula | |

| Molecular Weight | 108.57 g/mol |

| Structure | |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in ether |

| pKa (Conj.[1][2][3][4] Acid) | ~11.5 (Typical for alkyl amidines) |

| Stability | Hygroscopic; store under inert atmosphere (Argon/Nitrogen) |

Part 2: Mechanistic Foundation

The synthetic utility of propionamidine hydrochloride stems from its dual nature as an electrophile (at the amidine carbon) and a nucleophile (at the nitrogen atoms). In basic conditions, the free base is liberated, presenting a 1,3-N,N-binucleophile .[1]

Core Reactivity Modes:

-

Condensation with 1,3-Electrophiles: Reaction with

-diketones or -

Condensation with

-Haloketones: Reaction yields Imidazoles . -

Cyclization with Hydrazines/Hydroxylamines: Yields triazoles or oxadiazoles (less common but feasible).

Part 3: Primary Application – Pyrimidine Synthesis

The most authoritative application of propionamidine is the synthesis of 2-ethyl-substituted pyrimidines.[1] This reaction proceeds via a condensation-cyclization sequence with 1,3-dicarbonyl compounds (e.g., acetylacetone, malonates).[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the condensation of Propionamidine with a generic 1,3-diketone.

Caption: Mechanistic flow of [3+3] cyclocondensation between propionamidine and 1,3-diketone.

Validated Experimental Protocol

Target: Synthesis of 2-ethyl-4,6-dimethylpyrimidine.

Reagents:

-

Propionamidine HCl (10 mmol, 1.09 g)

-

Acetylacetone (11 mmol, 1.10 g)

-

Sodium Ethoxide (21 mmol) or Potassium Carbonate (excess)

-

Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology:

-

Free Base Generation: In a dried round-bottom flask under

, dissolve Propionamidine HCl in absolute ethanol. Add Sodium Ethoxide (prepared in situ or commercial 21% wt solution) to neutralize the HCl and generate the free amidine. Stir for 15 minutes at room temperature (RT). -

Addition: Dropwise add acetylacetone to the stirring amidine solution. The reaction is often exothermic; cooling to 0°C may be required for larger scales.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of amidine by TLC (eluent: EtOAc/Hexane).

-

Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with Dichloromethane (

mL). -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography or vacuum distillation if the product is a volatile oil.

Expert Insight: The choice of base is critical. Alkoxides (

Part 4: Secondary Application – Imidazole Synthesis[6][7]

Propionamidine reacts with

Mechanistic Pathway (Graphviz)

Caption: Pathway for the formation of 2-ethyl-imidazole via reaction with alpha-haloketone.[1]

Validated Experimental Protocol

Target: Synthesis of 2-ethyl-4-phenylimidazole.

Reagents:

-

Propionamidine HCl (10 mmol)

-

Phenacyl bromide (2-bromoacetophenone) (10 mmol)[1]

-

Sodium Bicarbonate (

) (25 mmol) -

Solvent: Methanol/Water (2:1) or THF/Water

Step-by-Step Methodology:

-

Preparation: Dissolve Propionamidine HCl and Phenacyl bromide in Methanol (15 mL).

-

Base Addition: Add

dissolved in minimal water. The biphasic system (if using THF) or aqueous-organic mix helps moderate the reaction. -

Reaction: Reflux the mixture for 2–4 hours. The mechanism involves initial displacement of the bromide by the amidine nitrogen, followed by cyclization onto the carbonyl.

-

Precipitation: Upon cooling and partial evaporation of methanol, the imidazole product often precipitates.

-

Isolation: Filter the solid, wash with cold water (to remove inorganic salts), and recrystallize from ethanol/water.

Part 5: Handling, Stability, and Safety[1]

Hygroscopicity Management:

Propionamidine HCl is hygroscopic. Absorption of moisture leads to hydrolysis of the amidine to propionamide (

-

Protocol: Always weigh in a glovebox or dry room if possible. Reseal containers immediately with Parafilm.

-

Storage: Store at +2°C to +8°C under desiccant.

Safety (GHS Classification):

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood to avoid inhalation of dust.

References

-

PubChem. Propionamidine hydrochloride - Compound Summary.[5] National Library of Medicine. Available at: [Link][1]

-

Organic Chemistry Portal. Synthesis of Pyrimidines. (Detailed mechanisms of amidine condensation). Available at: [Link][1]

-

Organic Chemistry Portal. Synthesis of Imidazoles. (Mechanistic overview of amidine + haloketone reactions). Available at: [Link][1]

Sources

- 1. propionamidine hydrochloride | 3599-89-1 [chemicalbook.com]

- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. Propionamidine hydrochloride | C3H8N2 | CID 415117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Propionamidine hydrochloride protein modification protocol

Part 1: Executive Summary & Scientific Rationale

The "Propionamidine" Paradox: In protein chemistry, requests for "Propionamidine hydrochloride modification" almost invariably refer to the reaction of lysine residues with Ethyl Propionimidate Hydrochloride to form propionamidine adducts. It is critical to distinguish between the reagent (an imidate ester) and the modification (an amidine).

Why This Modification? Unlike acetylation or propionylation (using anhydrides/NHS-esters), which neutralize the positive charge of lysine, propionimidylation converts the primary amine of lysine into a propionamidine.

-

Charge Retention: The resulting amidine group has a pKa ~12.5, ensuring the lysine side chain remains positively charged at physiological pH.

-

Structural Preservation: By maintaining the isoelectric point (pI) and electrostatic profile, protein solubility and native conformation are often better preserved than with acylating reagents.

-

Proteolytic Blocking: The bulky amidine group sterically hinders trypsin digestion at lysine sites, a technique widely used in "Arg-C like" digestion strategies for proteomics.

This guide details the protocol for converting protein lysines to propionamidine derivatives using ethyl propionimidate.

Part 2: Chemical Mechanism & Critical Parameters

The Reaction

The reaction involves the nucleophilic attack of the unprotonated

Reaction Scheme:

-

Net Mass Shift: +55.08 Da per lysine.

-

Competing Reaction: Hydrolysis of the imidate reagent to ethyl propionate (ester) or propionamide, which is non-reactive toward protein amines.

Visualizing the Mechanism

Figure 1: Mechanistic pathway of propionimidylation. Note the competition between productive amidation and reagent hydrolysis.[1]

Part 3: Detailed Experimental Protocol

Safety Note: Ethyl propionimidate hydrochloride is hygroscopic and an irritant. Handle in a fume hood.

Materials Required

| Reagent/Equipment | Specification | Purpose |

| Target Protein | >0.5 mg/mL in amine-free buffer | Substrate |

| Ethyl Propionimidate HCl | High Purity (>98%), Store at -20°C | Modification Reagent |

| Reaction Buffer | 0.1 M Sodium Borate or TEA, pH 8.5–9.0 | Maintains pH for nucleophilic attack |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Scavenges excess reagent |

| Desalting Column | Zeba Spin or PD-10 | Removes byproducts |

Step-by-Step Methodology

1. Buffer Exchange (Critical Step)

-

Action: Exchange the protein into 0.1 M Sodium Borate, pH 8.5 .

-

Why: Primary amines (Tris, Glycine) act as scavengers and will inhibit the reaction. The high pH is necessary to deprotonate a fraction of the lysine

-amines (pKa ~10.5) to initiate nucleophilic attack. -

Note: If the protein is unstable at pH 8.5, use 0.1 M Triethanolamine (TEA) at pH 8.0, but increase reaction time.

2. Reagent Preparation

-

Action: Weigh Ethyl Propionimidate HCl immediately before use. Do not make stock solutions.

-

Calculation: Use a 50- to 100-fold molar excess of reagent over total lysine residues.

-

Example: 100 µL of BSA (1 mg/mL, ~60 lysines, ~66 kDa).

-

Moles Protein =

mol. -

Moles Lysine =

mol. -

Target Reagent Excess (100x) =

mol. -

MW Reagent = 137.6 g/mol .

-

Mass required = ~1.2 mg (Prepare a fresh 10 mg/mL solution in water and aliquot immediately).

-

3. Reaction Initiation

-

Action: Add the calculated volume of Ethyl Propionimidate solution to the protein.

-

Protocol:

-

Add 1/3 of the total reagent amount at T=0.

-

Incubate at Room Temperature (RT) for 20 mins.

-

Check pH; readjust to 8.5 with NaOH if necessary (hydrolysis releases acid).

-

Add the second 1/3 of reagent. Incubate 20 mins.

-

Add the final 1/3 of reagent. Incubate 20 mins.

-

-

Rationale: Sequential addition maintains a steady concentration of active imidate, compensating for rapid hydrolysis.

4. Quenching

-

Action: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

-

Incubation: 15 minutes at RT.

-

Mechanism: The high concentration of Tris amine rapidly consumes remaining imidate.

5. Purification

-

Action: Remove excess reagent and small molecule byproducts using a desalting column (e.g., Zeba Spin) or dialysis against the storage buffer (e.g., PBS).

Part 4: Quality Control & Validation

To confirm the modification, utilize Mass Spectrometry (MALDI-TOF or LC-MS/MS).

Data Interpretation Table:

| Metric | Expected Result | Interpretation |

|---|---|---|

| Intact Mass Shift | +55.08 Da × (# of Lysines) | Indicates global modification extent. |

| Trypsin Digestion | No cleavage at Lysine (K) | Propionamidine blocks Trypsin. Cleavage only at Arginine (R). |

| pI Shift | Negligible (< 0.2 units) | Confirms retention of positive charge (unlike acetylation). |

Validation Workflow

Figure 2: Analytical workflow for verifying propionamidine modification.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Modification Efficiency | Buffer pH too low (< 8.0) | Lysines must be deprotonated. Ensure pH is 8.5–9.0. |

| Protein Precipitation | Over-modification or pH shock | Add reagent more slowly; reduce final reagent excess; ensure mixing. |

| Incomplete Trypsin Blocking | Reagent hydrolysis | Use fresh reagent; ensure reagent is dry (store over desiccant). Use sequential addition method. |

| Unexpected Mass Shift (+56 Da) | Propionylation (Amide) | Contamination with propionic anhydride or hydrolysis to amide (rare). Check reagent purity. |

References

-

Hunter, M. J., & Ludwig, M. L. (1962). The reaction of imidoesters with proteins and related small molecules. Journal of the American Chemical Society, 84(18), 3491-3504. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Chapter 1: Functional Targets. Academic Press. (Authoritative text on Imidate chemistry). Link

-

Waterborg, J. H. (2000). Steady-state levels of histone acetylation in Saccharomyces cerevisiae. Journal of Biological Chemistry, 275(17), 13007-13011. (Demonstrates use of propionylation/imidylation for mass spec analysis). Link

-

Nielsen, M. L., et al. (2008). I-shaped genomic landscape of transcription factor binding sites. Nature Methods, 5, 497. (Discusses lysine blocking strategies). Link

Sources

quantifying protein modification with Propionamidine hydrochloride

This Application Note is structured to address the specific technical challenge of quantifying protein modification using Propionamidine moieties.

Crucial Scientific Clarification: While the user prompt specifies "Propionamidine hydrochloride," in protein chemistry, the covalent attachment of a propionamidine group to a protein (specifically Lysine residues) is achieved using Methyl Propionimidate (or Ethyl Propionimidate). Propionamidine hydrochloride is the stable salt form of the product side chain or the drug itself. This guide focuses on the Amidination reaction using Propionimidate precursors to generate the Propionamidine modification, as this is the standard proteomic workflow for modifying Lysine charge and mass.

Quantifying Lysine Modification with Propionamidine Moieties

Abstract & Core Principle

The modification of protein Lysine residues with Propionamidine moieties (Propionamidination) is a critical technique in structural proteomics. Unlike acetylation, which neutralizes the positive charge of Lysine, Propionamidination retains the cationic state (pKa ~12.5) while adding a distinct mass tag (+55.04 Da). This preservation of charge improves ionization efficiency in ESI-MS and maintains protein solubility, making it superior for peptide mapping , de novo sequencing , and topology studies .

This guide details the protocol for generating Propionamidine-modified proteins using Methyl Propionimidate and quantifying the modification efficiency using LC-MS/MS.

Mechanism of Action

The reaction utilizes an imidoester (Methyl Propionimidate) which reacts specifically with primary amines (Lysine

Reaction Pathway (DOT Visualization)

Figure 1: Reaction mechanism of Lysine Propionamidination. The nucleophilic attack of the Lysine amine on the imidoester carbon generates a stable amidine linkage, releasing methanol.

Comparison: Amidination vs. Propionylation

It is vital to distinguish between Propionamidination (using Imidates) and Propionylation (using Anhydrides).

| Feature | Propionamidination (This Protocol) | Propionylation (Standard Acylation) |

| Reagent | Methyl/Ethyl Propionimidate | Propionic Anhydride / NHS-Propionate |

| Functional Group | Amidine (-C(=NH)Et) | Amide (-CO-Et) |

| Mass Shift ( | +55.042 Da | +56.026 Da |

| Charge State (pH 7) | Positive (+) (Retained) | Neutral (0) (Lost) |

| Trypsin Cleavage | Blocked (Steric hindrance) | Blocked |

| MS Signal (ESI) | Enhanced (High b-ion series) | Variable (Often reduced z-charge) |

Experimental Protocol

Materials Required

-

Target Protein: Purified protein (1 mg/mL) in PBS.

-

Reagent: Methyl Propionimidate Hydrochloride (Store desiccated at -20°C).

-

Reaction Buffer: 50 mM Triethylammonium Bicarbonate (TEAB) or HEPES, pH 8.5.

-

Note: Avoid primary amine buffers (Tris, Glycine) as they compete for the reagent.

-

-

Quenching Buffer: 1 M Ammonium Bicarbonate or Glycine.

-

Desalting Column: Zeba Spin or equivalent (7K MWCO).

Step-by-Step Workflow

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (pH 8.5).

-

Why: High pH deprotonates the

-amino group of Lysine (pKa ~10.5), facilitating nucleophilic attack.

-

-

Reagent Preparation (Critical): Weigh Methyl Propionimidate HCl immediately before use. Dissolve in Reaction Buffer to a concentration of 1 M .

-

Caution: Imidoesters hydrolyze rapidly in water (half-life < 30 min). Do not store the solution.

-

-

Reaction Setup: Add the reagent to the protein solution to achieve a 50-100 fold molar excess over total Lysine residues.

-

Example: For 100

g BSA (~60 Lysines, MW 66kDa), use ~10 mM final reagent concentration. -

Incubate at Room Temperature for 1 hour or 4°C for 4 hours .

-

-

Quenching: Add Quenching Buffer (final conc. 50 mM) and incubate for 15 minutes.

-

Cleanup: Remove excess reagent and byproducts using a desalting column or dialysis.

-

Digestion (for MS Analysis): Digest with Glu-C or Chymotrypsin (since Trypsin cleavage at Lysine is now blocked).

-

Validation: If Trypsin is used, cleavage will only occur at Arginine residues, generating longer peptides (Arg-C like specificity).

-

Quantification via LC-MS/MS

To quantify the efficiency of Propionamidination, we measure the ratio of modified vs. unmodified peptides.

Mass Spectrometry Parameters

-

Variable Modification: Propionamidine on Lysine (K) and N-terminus.

-

Composition: C3 H5 N1

-

Monoisotopic Mass Shift: +55.042199 Da

-

-

Enzyme: Trypsin (allow for missed cleavages at K) or Glu-C.

Quantification Logic (DOT Visualization)

Figure 2: Workflow for quantifying Propionamidine modification occupancy using Extracted Ion Chromatograms (XIC).

Data Interpretation

-

100% Efficiency: No unmodified Lysine-containing peptides are observed. Trypsin digestion yields only C-terminal Arginine peptides.

-

Partial Modification: The presence of "missed cleavage" peptides (where K is modified) vs. cleaved peptides (where K was unmodified and cut by Trypsin) indicates incomplete reaction.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Modification Efficiency | Hydrolysis of reagent | Prepare reagent immediately before adding to protein. |

| pH too low | Ensure pH is > 8.0 to deprotonate Lysines. | |

| Protein Precipitation | Crosslinking | Imidoesters can cause crosslinking if pH > 10. Keep pH < 9.5. |

| Complex Spectra | Incomplete Labeling | Increase reagent molar excess to 100x; perform double coupling (add reagent twice). |

References

-

Beardsley, R. L., & Reilly, J. P. (2002). Optimization of amidination reactions for determining the relative solution accessibility of lysine residues by mass spectrometry. Analytical Chemistry, 74(8), 1884-1890. Link

-

Hale, J. E., et al. (2000). Amidination of proteins for the enhancement of peptide detection by mass spectrometry. Analytical Biochemistry, 287(1), 110-117. Link

-

Sherman, N. E., et al. (1995). Amidination of lysine residues to improve the ionization of peptides in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 9(14), 1339-1345. Link

-

Thermo Fisher Scientific. Crosslinking Reagents Technical Handbook. (Section on Imidoester Chemistry). Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Experimental Setup for Propionamidine Hydrochloride Reactions

Abstract

This Application Note provides a rigorous technical guide for the experimental use of Propionamidine Hydrochloride (C3H8N2·HCl), a short-chain amidine derivative. While clinically recognized as the active moiety in ocular antiseptics (e.g., Brolene), its utility in research extends to heterocyclic synthesis and antiprotozoal efficacy screening. This guide details protocols for chemical handling , synthetic derivatization (pyrimidine formation), and biological evaluation (Acanthamoeba cysticidal assays), emphasizing pH-dependent stability and kinetic constraints.

Module 1: Chemical Profile & Stability Handling

Physicochemical Properties

Propionamidine hydrochloride is a hygroscopic solid. Its amidine functional group is susceptible to hydrolysis, a reaction catalyzed by both acid and base but most rapid in alkaline environments.

| Property | Value / Description | Experimental Implication |

| Formula | C | MW: 108.57 g/mol |

| Solubility | >100 mg/mL (Water), Soluble in Ethanol | Highly soluble; prepare fresh stocks to avoid hydrolysis. |

| pKa | ~11.6 (Amidine group) | Strong base; exists as a cation at physiological pH. |

| Stability | pH < 6.0 (Optimal) | Critical: Rapid hydrolysis to propionamide occurs at pH > 7.0. |

Hydrolysis Kinetics & Buffer Selection

Causality: The carbon of the amidine group is electrophilic. In the presence of hydroxide ions (pH > 7) or water, it undergoes nucleophilic attack, degrading into propionic acid and ammonia/amines.

-

Protocol: For long-term storage of stock solutions, use 10 mM Sodium Acetate buffer (pH 5.0) .

-

Avoid: Phosphate-buffered saline (PBS, pH 7.4) for storage >24 hours. Use PBS only for immediate biological assays.

Module 2: Synthetic Utility (Heterocycle Formation)

Rationale

Propionamidine hydrochloride serves as a C-C-N binucleophile. It reacts with 1,3-electrophiles (such as

Protocol: Synthesis of 2-Ethyl-4,6-Dimethylpyrimidine

Objective: Condensation of Propionamidine HCl with Acetylacetone (2,4-Pentanedione).

Reagents:

-

Propionamidine Hydrochloride (10 mmol)

-

Acetylacetone (10 mmol)

-

Sodium Ethoxide (20 mmol, or Potassium Carbonate)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Neutralization: Dissolve Propionamidine HCl in ethanol. Add Sodium Ethoxide slowly to neutralize the HCl salt and liberate the free amidine base. Note: The free base is unstable; proceed immediately.

-

Addition: Add Acetylacetone dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction is driven by the elimination of two water molecules.

-

Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Extraction: Redissolve residue in water/ethyl acetate. Extract the organic layer, dry over MgSO

, and concentrate. -

Purification: Recrystallize from hexane/ethanol or purify via silica column chromatography.

Reaction Pathway Visualization

Caption: Synthesis of 2-substituted pyrimidine via condensation of propionamidine with acetylacetone.

Module 3: Biological Assay (Acanthamoeba Cysticidal Activity)

Experimental Logic

Propionamidine is a standard reference for treating Acanthamoeba keratitis.[1] The Minimum Cysticidal Concentration (MCC) assay is the gold standard for validating the potency of amidine derivatives.

-

Challenge: Cysts are double-walled and highly resistant.

-

Solution: A 48-hour exposure followed by a rigorous wash step is required to distinguish between cysticidal (killing) and cystostatic (growth-inhibiting) effects.

Protocol: Microtiter Cysticidal Assay

Materials:

-

Acanthamoeba cysts (induced on non-nutrient agar for >7 days).

-

Propionamidine HCl stock (10 mg/mL in water).

-

E. coli suspension (heat-killed).

-

Non-nutrient agar (NNA) plates.

Workflow:

-

Cyst Preparation: Harvest cysts, wash 3x with Page’s Amoeba Saline (PAS). Adjust concentration to

cysts/mL. -

Drug Dilution: Prepare serial 2-fold dilutions of Propionamidine HCl in PAS (Range: 500 µg/mL to 0.5 µg/mL) in a 96-well plate.

-

Exposure: Add 100 µL of cyst suspension to each well.

-

Control: Cysts + PAS (no drug).

-

-

Incubation: Incubate at 30°C for 48 hours .

-

Wash Step (Critical):

-

Centrifuge plate (1500 rpm, 5 min).

-

Aspirate supernatant carefully (do not disturb pellet).

-

Resuspend in fresh PAS. Repeat wash 3x to remove residual drug.

-

-

Plating: Transfer well contents to NNA plates coated with E. coli.

-

Observation: Monitor daily for 14 days. Look for trophozoite excystment (presence of motile amoebae).

-

MCC Endpoint: The lowest concentration where no excystment is observed after 14 days.

-

Assay Workflow Visualization

Caption: Workflow for determining Minimum Cysticidal Concentration (MCC) of Propionamidine.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay | Saline incompatibility | Use Page's Amoeba Saline (PAS); avoid high phosphate buffers with high concentration amidines. |

| Inconsistent MCC | Cyst age variation | Standardize cyst age (7–10 days). Older cysts are more resistant. |

| Low Synthetic Yield | Hydrolysis of amidine | Ensure absolute ethanol is used; minimize water content during base addition. |

| Control Cell Death | Toxic solvent residues | Ensure complete evaporation of ethanol/solvents before biological exposure. |

References

-

National Center for Biotechnology Information. (2025). Propionamidine hydrochloride | C3H8N2.HCl - PubChem. Retrieved from [Link]

-

Sun, X., et al. (2021). In Vitro Comparison of the Acanthamoeba Cysticidal Activity of Povidone Iodine, Natamycin, and Chlorhexidine. Ophthalmology Science. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Pyrimidines. Retrieved from [Link]

-

Iqbal, A., et al. (2021).[2] Susceptibility of Environmentally Isolated Acanthamoeba to Chlorhexidine and Propamidine Isethionate. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Enhancing Cross-Linking Mass Spectrometry with Propionamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Strategy for Unraveling Protein Interactions

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional architecture of proteins and protein complexes.[1] By covalently linking spatially proximate amino acid residues, XL-MS provides distance constraints that can be used to map protein-protein interaction interfaces and refine structural models.[1] The success of an XL-MS experiment hinges on the efficient identification of cross-linked peptides from complex mixtures by mass spectrometry.[2][3]

While significant advancements have been made in cross-linking chemistries and mass spectrometry instrumentation, challenges in the identification of cross-linked peptides remain.[3][4] Chemical derivatization of proteins offers a promising avenue to enhance the analytical performance of XL-MS experiments. This guide introduces the use of propionamidine hydrochloride as a chemical modification reagent to improve the detection and characterization of cross-linked peptides. Unlike traditional lysine-blocking reagents that neutralize charge, propionamidinylation converts the primary amine of lysine into a more basic guanidinium-like group, a strategy designed to augment the charge state of peptides and improve their fragmentation in the mass spectrometer.

The Chemistry of Propionamidinylation

Propionamidine hydrochloride reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction, which proceeds under basic conditions, results in the formation of a stable propionamidinyl group.

Figure 1: Reaction of propionamidine hydrochloride with a primary amine on a lysine residue.

This modification is distinct from propionylation, which utilizes propionic anhydride to form an amide bond, thereby neutralizing the positive charge of the lysine side chain.[5] Propionamidinylation, in contrast, preserves the positive charge and, due to the higher basicity of the resulting guanidinium-like group, is expected to enhance the protonation of peptides during electrospray ionization (ESI).

Advantages of Propionamidinylation in Cross-Linking Mass Spectrometry Workflows

The conversion of lysine amines to propionamidinyl groups offers several theoretical advantages for the analysis of cross-linked peptides:

-

Increased Peptide Charge State: The higher basicity of the modified lysine residues can lead to an increase in the overall charge state of peptides in ESI-MS.[6][7] This can be particularly beneficial for:

-

Improved Fragmentation Efficiency: Higher charge states can enhance the efficiency of electron-based fragmentation methods like Electron Transfer Dissociation (ETD) and Electron Transfer/Higher-Energy Collision Dissociation (EThcD), which are often employed in XL-MS to obtain comprehensive fragmentation of cross-linked peptides.

-

Shifting Peptides into a More Favorable m/z Range: For some instruments, higher charge states can move the peptide signals into a lower m/z range where mass analyzer performance is optimal.

-

-

Predictable Mass Shift: Propionamidinylation results in a consistent and predictable mass shift for each modified lysine residue, which can be readily incorporated into database search parameters for the identification of modified and cross-linked peptides.

-

Compatibility with Amine-Reactive Cross-Linkers: The propionamidinylation reaction can be performed before or after the cross-linking step, offering flexibility in the experimental design.

| Feature | Propionylation (with Propionic Anhydride) | Propionamidinylation (with Propionamidine Hydrochloride) |

| Reaction | Acylation | Amidinylation |

| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |

| Effect on Charge | Neutralizes positive charge | Preserves and potentially enhances positive charge |

| Primary Application | Blocking trypsin cleavage at lysine | Enhancing peptide charge state for improved MS/MS |

Table 1: Comparison of Propionylation and Propionamidinylation.

Detailed Experimental Protocol: Propionamidinylation of Cross-Linked Protein Complexes

This protocol provides a general framework for the propionamidinylation of a protein sample that has been treated with an amine-reactive cross-linker, such as disuccinimidyl suberate (DSS).

Materials:

-

Cross-linked protein sample in a suitable buffer (e.g., HEPES, PBS)

-

Propionamidine hydrochloride

-

Ammonium bicarbonate (NH4HCO3)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile (ACN)

-

Ultrapure water